Desmopressin-d5 is a synthetic analog of vasopressin, specifically designed for research applications. It is a deuterated form of desmopressin, which enhances its stability and allows for precise tracking in various biochemical studies. Desmopressin itself is primarily used in the treatment of conditions such as diabetes insipidus and nocturnal enuresis due to its antidiuretic properties.
Desmopressin-d5 is synthesized through advanced chemical processes that utilize solid-phase peptide synthesis techniques. This compound can be sourced from specialized chemical suppliers and manufacturers that focus on high-purity research chemicals.
The synthesis of desmopressin-d5 generally involves solid-phase peptide synthesis techniques, which are favored for their efficiency and control over the peptide chain assembly. The process typically includes:
The synthesis process described above utilizes an Fmoc/tBu strategy, which is known for its efficiency in peptide synthesis. The use of electrochemical methods reduces reliance on traditional chemical oxidants, aligning with green chemistry principles .
Desmopressin-d5 has a complex molecular structure that includes multiple functional groups characteristic of peptide hormones. The structural formula can be represented as follows:
Desmopressin-d5 undergoes several chemical reactions that are critical for its activity and stability:
The formation of disulfide bonds during synthesis enhances the stability of desmopressin-d5, making it more resistant to enzymatic degradation compared to its non-deuterated counterpart.
Desmopressin-d5 acts primarily on vasopressin receptors in the kidneys, promoting water reabsorption in renal tubules. This mechanism is crucial for its antidiuretic effect.
Research indicates that desmopressin-d5 retains similar efficacy to its parent compound while providing enhanced tracking capabilities in laboratory settings .
Quality control measures ensure that desmopressin-d5 maintains stability over extended periods, with formulations demonstrating a shelf life of up to two years when stored properly .
Desmopressin-d5 serves several important roles in scientific research:
The molecular structure of Desmopressin-d5 (C₄₆H₅₉D₅N₁₄O₁₂S₂) features five deuterium atoms at the phenylmethyl group, specifically replacing hydrogen atoms in the benzyl moiety attached to the cysteine residue at position 6. This targeted deuteration preserves the compound’s tertiary structure and biochemical interactions while creating a distinct mass differential of +5 Da compared to unlabeled desmopressin (MW 1069.22 g/mol vs. 1074.25 g/mol for Desmopressin-d5) [2] [5] [6]. The deuterium atoms are incorporated at the phenyl ring, as evidenced by the SMILES notation: O=C(C@HNC(C@@HCC(N)=O)=O)N(CCC4)[C@@H]4C(NC@HC(NCC(N)=O)=O)=O [5].
Table 1: Structural Comparison of Desmopressin and Desmopressin-d5
Characteristic | Desmopressin | Desmopressin-d5 |
---|---|---|
Molecular Formula | C₄₆H₆₄N₁₄O₁₂S₂ | C₄₆H₅₉D₅N₁₄O₁₂S₂ |
Molecular Weight | 1069.22 g/mol | 1074.25 g/mol |
Deuterium Position | None | Phenylmethyl group |
CAS Number (Unlabeled) | 16679-58-6 | Same (unlabeled base) |
Key Synonym | 8-D-arginine vasopressin | Phenyl-d5-benzyl derivative |
The trifluoroacetic acid (TFA) salt form enhances solubility in chromatographic mobile phases, while the crystalline solid form (white to off-white) exhibits stability under ambient shipping conditions. The compound’s purity is validated through multiple analytical techniques including high-resolution mass spectrometry, nuclear magnetic resonance, and high-performance liquid chromatography, with data provided in regulatory-compliant Certificates of Analysis [1] [5] [6].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0